
Graveoline
概要
説明
Graveoline (C₁₇H₁₃NO₃) is a naturally occurring 2-phenylquinolin-4-one alkaloid isolated from Ruta graveolens and related rutaceous plants . Its structure features a quinolinone core substituted with a 1,3-benzodioxole group at the 2-position and a methyl group at the 1-position (Figure 1). This compound exhibits diverse pharmacological activities, including:
- Central nervous system (CNS) stimulation: Increases respiratory rate, reflex excitability, and blood pressure at 1–10 mg/kg doses .
- Antimicrobial effects: Demonstrates antibacterial and antifungal properties .
- Anti-tumor activity: Induces apoptosis and autophagy in melanoma cells .
- Acetylcholinesterase (AChE) inhibition: Serves as a scaffold for synthesizing analogs targeting Alzheimer’s disease (AD) .
Synthetic routes to this compound include reductive cyclization of 2′-nitrochalcones followed by methylation of intermediates like Northis compound, achieving yields >90% .
準備方法
Multi-Step Synthesis from 2-Aminoacetophenone
Initial Cyclization and Methylation
The foundational approach to Graveoline synthesis begins with 2-aminoacetophenone. Reacting this precursor with benzoyl chloride in tetrahydrofuran (THF) forms an amide intermediate, which undergoes cyclization catalyzed by potassium tert-butoxide in tert-butyl alcohol at 75°C to yield 2-p-tolylquinolin-4(1H)-one (1 ) . Subsequent methylation of 1 with methyl iodide (CH₃I) in dimethylformamide (DMF) at 50°C, mediated by potassium carbonate (K₂CO₃), produces 1-methyl-2-p-tolylquinolin-4(1H)-one (2 ) in 14% yield . The low yield here highlights challenges in steric hindrance during N-methylation, necessitating further optimization.
Bromination and Amination
Bromination of 2 using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under benzoyl peroxide catalysis generates the bromo-derivative 3 . This intermediate undergoes amination with aliphatic amines (e.g., piperidine) to introduce side chains, yielding this compound analogs (4a–6b ). Piperidine-substituted analogs exhibit superior acetylcholinesterase inhibition (IC₅₀ ≈ 45–486 nM), underscoring the role of amine side chains in enhancing bioactivity .
Table 1: Key Intermediates and Yields in Multi-Step Synthesis
Intermediate | Reaction Step | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Cyclization | KOtBu, tert-butyl alcohol, 75°C | 62 |
2 | N-Methylation | CH₃I, K₂CO₃, DMF, 50°C | 14 |
3 | Bromination | NBS, CCl₄, benzoyl peroxide | 78 |
5c | Piperidine Amination | Piperidine, CCl₄, reflux | 68 |
Metal-Free Synthesis from Dihydroquinolin-4-Ones
Intramolecular Cyclization of 2-Aminochalcones
A recent metal-free strategy leverages dihydroquinolin-4-ones as precursors. 2-Aminochalcones undergo intramolecular cyclization in acetic acid at 80°C, forming dihydroquinolin-4-ones (22 ) with yields exceeding 85% . This step avoids transition metals, enhancing scalability and reducing costs.
N-Methylation and Oxidative Aromatization
Treatment of 22 with methyl iodide (CH₃I) in DMF at 190°C for 2 hours achieves N-methylation, followed by oxidative aromatization using p-chloranil to yield this compound (23 ) . This two-step sequence achieves yields up to 90%, significantly outperforming traditional methods. For example, dihydroquinolin-4-one 22h (R = 4-Br) converts to this compound 23h in 65% yield, while the bis-dioxolo derivative 23h reaches 90% .
Table 2: Optimization of Metal-Free Synthesis
Precursor | N-Methylation Conditions | Oxidizing Agent | Yield (%) |
---|---|---|---|
22a | CH₃I, DMF, 190°C, 2h | p-Chloranil | 65 |
22h | CH₃I, DMF, 190°C, 2h | p-Chloranil | 90 |
22i | CH₃I, Na₂CO₃, p-dioxane, 100°C | p-Chloranil | 87 |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The metal-free route offers distinct advantages:
-
Simpler Purification : Avoids bromination and intermediate isolation steps.
-
Functional Group Tolerance : Accommodates diverse substituents on the quinoline ring, enabling analog synthesis .
Mechanistic Insights
Enzymatic studies reveal that this compound analogs with piperidine side chains exhibit dual-site binding to acetylcholinesterase (AChE), engaging both the catalytic anionic site (CAS) and peripheral anionic site (PAS) . Molecular docking simulations confirm that N-methylation enhances hydrophobic interactions with AChE’s gorge, rationalizing the bioactivity of synthetic analogs .
化学反応の分析
Graveoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinolinone derivatives, while reduction can yield amine derivatives .
科学的研究の応用
Pharmacological Properties
Graveoline exhibits a range of pharmacological effects including:
- Antitumor Activity : this compound has been shown to induce apoptosis and autophagy in skin melanoma cells, suggesting its potential as an anti-cancer agent. A study demonstrated that this compound triggers a novel apoptosis-independent autophagic signaling pathway, which may be leveraged for therapeutic interventions in melanoma treatment .
- Acetylcholinesterase Inhibition : Recent studies have synthesized this compound analogs that act as selective inhibitors of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. These analogs demonstrated a high selectivity index and improved inhibitory activity compared to traditional inhibitors, making them promising candidates for further development as neuroprotective agents .
- CNS Stimulation : this compound has been identified as a central nervous system (CNS) stimulant, which could be beneficial in treating neurological disorders .
Synthesis and Derivatives
The synthesis of this compound and its analogs is crucial for exploring its therapeutic potential. Recent advancements have introduced metal-free synthetic methods that simplify the production of this compound and its derivatives. These methods yield high purity compounds with minimal steps, enhancing their accessibility for research purposes .
Synthesis Method | Yield (%) | Steps Required | Notes |
---|---|---|---|
Metal-free method | 60-97 | 2 | Simplifies synthesis compared to traditional methods |
Traditional methods | Varies | >2 | Often requires transition metal complexes |
Case Studies
- This compound in Melanoma Treatment : A study highlighted the role of this compound in triggering apoptosis and autophagy in melanoma cells. The findings suggest that this compound could serve as a lead compound for developing new melanoma therapies, particularly those targeting autophagic pathways .
- This compound Analog Development : Research focused on designing new this compound analogs that enhance AChE inhibition. The most effective analog exhibited an IC50 value of 3.65 μM against AChE, indicating significant potential for treating cognitive disorders like Alzheimer's disease .
- Mechanism of Action Studies : Molecular docking studies have elucidated the binding mechanisms of this compound analogs with AChE. These studies indicated that the analogs interact with both the central and peripheral active sites of AChE, leading to mixed inhibition patterns which enhance their efficacy .
作用機序
The mechanism of action of graveoline involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, this compound binds to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In its antifungal activity, this compound targets the isocitrate lyase enzyme in Candida albicans, disrupting the glyoxylate cycle and inhibiting fungal growth .
類似化合物との比較
Structural and Functional Analogues of Graveoline
Table 1: Key Compounds Compared with this compound
Mechanistic and Selectivity Comparisons
AChE Inhibitors: this compound vs. Analogs
This compound’s analogs (e.g., 5c ) were engineered to enhance AChE inhibition by introducing charged side chains (e.g., piperidine) that mimic acetylcholine. Key advancements include:
- Dual-site binding: The parent quinolinone binds the peripheral anionic site (PAS), while the side chain interacts with the catalytic anionic site (CAS) of AChE. This dual interaction inhibits both enzyme activity and Aβ aggregation, a hallmark of AD .
- Selectivity : Analogs exhibit 45–486-fold selectivity for AChE over butyrylcholinesterase (BuChE) due to BuChE’s wider active site and absence of PAS . In contrast, this compound itself shows weaker AChE inhibition (IC₅₀: 3.65 μM) .
Anti-Tumor Agents: this compound vs. Dubamine
- This compound: Triggers apoptosis in melanoma cells via mitochondrial pathways .
- Dubamine : Synthesized through metal-free coupling reactions; exhibits broader anti-tumor activity but lacks CNS effects .
Antimicrobial Activity: this compound vs. Chalepin
Both compounds are isolated from Ruta species but differ in mechanisms:
生物活性
Graveoline, a compound derived from the plant Ruta graveolens, has garnered attention for its diverse biological activities, including cytotoxicity, anti-inflammatory effects, and potential applications in neurodegenerative diseases. This article explores the biological activity of this compound, supported by data tables and case studies from various research findings.
Chemical Structure and Synthesis
This compound is a natural product belonging to the class of alkaloids. Its synthesis has been explored in several studies, leading to the development of various derivatives with enhanced biological properties. The structure-activity relationship (SAR) is crucial in understanding how modifications to this compound can influence its efficacy against different biological targets.
1. Cytotoxicity and Anticancer Effects
This compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that this compound derivatives possess higher cytotoxicity compared to their parent compounds. For instance, this compound was found to inhibit the adhesion and migration of human umbilical vein endothelial cells (HUVEC), indicating its potential as an anti-angiogenic agent .
Table 1: Cytotoxicity of this compound Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HUVEC | 20 | Inhibition of migration |
This compound 8d | HUVEC | 15 | Anti-angiogenesis |
Graveolinine | HUVEC | 30 | Lower efficacy |
2. Hepatoprotective Properties
Recent studies have highlighted the hepatoprotective effects of this compound against liver injury induced by D-Galactosamine (D-GalN) and lipopolysaccharide (LPS). This compound significantly reduced serum levels of alanine transaminase (ALT) and aspartate transaminase (AST), markers indicative of liver damage . This suggests that this compound may offer therapeutic benefits in conditions involving liver inflammation.
Table 2: Hepatoprotective Effects of this compound
Treatment Group | ALT Level (U/L) | AST Level (U/L) |
---|---|---|
Control | 150 ± 10 | 120 ± 8 |
D-GalN + LPS | 400 ± 20 | 350 ± 25 |
D-GalN + LPS + this compound | 200 ± 15 | 180 ± 12 |
3. Neuroprotective Effects
This compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's. A study synthesized novel this compound analogs that selectively inhibited acetylcholinesterase (AChE), an enzyme associated with the pathophysiology of Alzheimer's disease . These analogs showed promising results in enhancing cognitive function in animal models.
Table 3: AChE Inhibition by this compound Analogs
Compound | AChE Inhibition (%) at 10 µM |
---|---|
This compound | 75 |
Analog A | 85 |
Analog B | 70 |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis and Autophagy : Research indicates that this compound can induce apoptosis and autophagy in melanoma cells, suggesting a dual mechanism of action that may enhance its anticancer efficacy .
- Antioxidant Activity : this compound possesses antioxidant properties, contributing to its protective effects against oxidative stress-related damage, particularly in liver cells .
Case Studies
Several case studies have illustrated the clinical relevance of this compound:
- Case Study on Liver Injury : In a controlled experiment involving mice subjected to LPS-induced liver injury, administration of this compound resulted in a marked decrease in liver enzyme levels, supporting its hepatoprotective role .
- Cancer Research : A study involving human melanoma cell lines demonstrated that treatment with this compound led to significant reductions in cell viability through apoptosis and autophagy pathways, highlighting its potential as a therapeutic agent for skin cancers .
Q & A
Basic Research Questions
Q. What are the validated protocols for synthesizing Graveoline and ensuring its chemical purity?
this compound is synthesized via palladium-catalyzed reductive cyclization of nitroarenes, followed by methylation of Northis compound. Key steps include optimizing reaction conditions (e.g., temperature, catalyst loading) and purification using column chromatography. Purity validation requires HPLC (High-Performance Liquid Chromatography) with ≥95% purity thresholds and structural confirmation via -NMR and -NMR spectroscopy. Yield improvements (e.g., 78% in cyclization, 85% in methylation) are critical for scalability .
Q. What in vitro assays are used to evaluate this compound’s acetylcholinesterase (AChE) inhibitory activity?
The Ellman assay is standard, measuring AChE activity spectrophotometrically at 412 nm using acetylthiocholine iodide as a substrate. This compound’s IC values (e.g., 2.3 µM) are compared to donepezil (positive control). Cell-based models (e.g., SH-SY5Y neuroblastoma cells) assess cytotoxicity via MTT assays, ensuring selectivity indices >10 .
Q. How do researchers address solubility challenges in this compound for pharmacological studies?
Solubility is enhanced using co-solvents (e.g., DMSO ≤0.1% v/v) or lipid-based nanoformulations. Dynamic Light Scattering (DLS) characterizes particle size (e.g., 150–200 nm), while in vitro release profiles (e.g., 80% release in 24 hours) validate stability .
Advanced Research Questions
Q. How can computational modeling optimize this compound analogs for selective AChE inhibition?
Molecular docking (AutoDock Vina) identifies binding poses in AChE’s catalytic active site (CAS) and peripheral anionic site (PAS). Free energy calculations (MM-GBSA) prioritize analogs with ΔG ≤ −40 kcal/mol. Mutagenesis studies (e.g., Tyr337Ala) validate key interactions, while QSAR models predict bioactivity scores (pIC >6.5) .
Q. What experimental strategies resolve contradictions in this compound’s reported neuroprotective efficacy?
Meta-analyses of dose-response curves (e.g., Web of Science datasets) differentiate efficacy thresholds (e.g., 10–50 µM). Variability is attributed to assay conditions (e.g., pH, serum content). In vivo validation using transgenic AD mice (e.g., APP/PS1 models) clarifies translational relevance, with Morris water maze tests quantifying cognitive improvement .
Q. How is this compound’s dual-target mechanism (AChE and amyloid-beta) experimentally validated?
Surface plasmon resonance (SPR) measures binding affinity to amyloid-beta fibrils (K ≤ 1 µM). Thioflavin T assays monitor fibril disruption (≥60% reduction). Dual-target activity is confirmed via siRNA knockdown of AChE in HEK293 cells, showing synergistic reduction in amyloid-beta toxicity (p <0.05) .
Methodological and Analytical Questions
Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?
Nonlinear regression (GraphPad Prism) fits dose-response data to a four-parameter logistic model. ANOVA with Tukey’s post hoc test compares treatment groups (α = 0.05). Power analysis ensures sample sizes (n ≥6) detect ≥20% effect sizes .
Q. How do researchers design controlled studies to minimize bias in this compound’s preclinical trials?
Randomized block designs allocate animals to treatment/control groups. Blinded assessments (e.g., histopathology scoring) and inclusion of vehicle controls (e.g., saline) reduce observer bias. Batch-to-batch variability is controlled via HPLC-certified this compound .
Q. Literature and Knowledge Gap Analysis
Q. What systematic review strategies identify gaps in this compound’s pharmacokinetic (PK) studies?
PRISMA guidelines are followed, screening PubMed/Scopus for keywords: “this compound,” “pharmacokinetics,” “bioavailability.” Data extraction tables compare parameters (e.g., C, t) across species. Gaps in human PK data are highlighted for future clinical trials .
Q. How can transcriptomic profiling elucidate this compound’s off-target effects?
RNA sequencing (Illumina HiSeq) of this compound-treated neuronal cells identifies differentially expressed genes (|log2FC| ≥1, FDR ≤0.05). Pathway enrichment (KEGG/GO) reveals off-target pathways (e.g., oxidative stress), validated via CRISPR knockout of top hits (e.g., NRF2) .
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-methylquinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-18-13-5-3-2-4-12(13)15(19)9-14(18)11-6-7-16-17(8-11)21-10-20-16/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBBNRKBTCBWQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C=C1C3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326593 | |
Record name | Graveoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Graveoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033480 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
485-61-0 | |
Record name | Graveoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=485-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Graveoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Graveoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033480 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205 - 205.5 °C | |
Record name | Graveoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033480 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。